molecular formula C11H15BrO3S B1386436 1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene CAS No. 1157383-64-6

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene

Cat. No. B1386436
CAS RN: 1157383-64-6
M. Wt: 307.21 g/mol
InChI Key: NCBCHFBWISZBMH-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene, also known as 4-BBMS, is a synthetic organic compound that has a variety of applications in scientific research and laboratory experiments. It has been extensively studied in recent years due to its unique properties, which make it a useful tool for researchers.

Scientific Research Applications

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene has a wide range of applications in scientific research. It can be used as a reactant for the synthesis of a variety of compounds, such as heterocycles and polymersized compounds. It has also been used in the synthesis of new drugs and in the development of new materials. In addition, it has been used in the study of enzyme inhibition, as well as in the study of protein-protein interactions.

Mechanism of Action

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene has been found to act as a non-competitive inhibitor of enzymes, such as proteases and kinases. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. This mechanism of action is similar to that of other non-competitive inhibitors, such as inhibitors of cytochrome P450 enzymes.
Biochemical and Physiological Effects
1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes in the body, such as proteases and kinases. In addition, it has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have an effect on the metabolism of drugs, and it has been used to study the mechanism of drug action.

Advantages and Limitations for Lab Experiments

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in most organic solvents. In addition, it is relatively stable and has a long shelf life. However, it is also relatively expensive, and it can be toxic if not handled properly.

Future Directions

There are many potential future directions for the use of 1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene in scientific research. It could be used in the development of new drugs or materials, as well as in the study of enzyme inhibition and protein-protein interactions. In addition, it could be used to study the mechanism of drug action and to investigate the effects of drugs on the body. Finally, it could be used to study the effects of environmental toxins and to develop new methods of detoxification.

properties

IUPAC Name

1-(4-bromobutoxy)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3S/c1-16(13,14)11-6-4-10(5-7-11)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBCHFBWISZBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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